molecular formula C11H11BrN2O2S B8661122 Ethyl 4-amino-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate

Ethyl 4-amino-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B8661122
M. Wt: 315.19 g/mol
InChI Key: GFFCAVNJNXXKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C11H11BrN2O2S and its molecular weight is 315.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11BrN2O2S

Molecular Weight

315.19 g/mol

IUPAC Name

ethyl 4-amino-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C11H11BrN2O2S/c1-3-16-11(15)8-5(2)14-10-6(9(8)13)4-7(12)17-10/h4H,3H2,1-2H3,(H2,13,14)

InChI Key

GFFCAVNJNXXKON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1N)C=C(S2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 4-amino-6-methylthieno[2,3-b]pyridine-5-carboxylate (Description 65) (1 g, 4.23 mmol) in acetic acid (3 mL) was added bromine (0.65 mL, 12.70 mmol) and the resulting mixture stirred at RT overnight (ca. 18 h). The reaction was quenched by pouring the reaction mixture into water and the aqueous solution was basified with NaOH (5M) and diluted with ethyl acetate (30 mL). The organic layer was separated and the aqueous layer was re-extracted with ethyl acetate (20 mL×3). The combined organics were washed with saturated sodium thiosulphate solution, dried and concentrated. Purification by chromatography on silica, eluting with a gradient of 0-30% ethyl acetate in DCM afforded the title compound (1.16 g). LCMS (A) m/z: 315/317 [M+1]+, Rt 0.95 min (acidic).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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